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Compound of Interest

Compound Name: cis-2-Pentenenitrile

Cat. No.: B1312415

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for cis-2-
Pentenenitrile, alongside its isomers. It is intended to serve as a valuable resource for
researchers and professionals in drug development and computational chemistry, offering
insights into the molecule's structural and energetic properties through theoretical calculations
and experimental data.

Introduction to cis-2-Pentenenitrile and its Isomers

cis-2-Pentenenitrile (CsH7N) is an unsaturated nitrile with a growing presence in organic
synthesis.[1] Its isomers, including the trans configuration and other structural variations, are
also of significant interest due to their potential applications and differing stabilities. Quantum
chemical calculations offer a powerful tool to investigate the electronic structure, geometry, and
vibrational frequencies of these molecules, providing insights that complement experimental
findings.

This guide focuses on comparing the theoretical data of cis-2-Pentenenitrile with its closely
related isomers, leveraging existing computational studies on similar C5SH7N molecules. While
direct and comprehensive quantum chemical calculations specifically for cis-2-Pentenenitrile
are not readily available in published literature, this guide constructs a comparative analysis
using the best available data.
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Experimental Data for cis-2-Pentenenitrile

A foundational study by Compton and Murphy in 1981 provides key experimental data on cis-
2-Pentenenitrile, which serves as a benchmark for computational models.[2]

Experimental Protocols

Infrared and Raman Spectroscopy: The infrared spectra of gaseous and liquid cis-2-
pentenenitrile were recorded, along with the Raman spectra of the liquid and solid states.
These spectroscopic methods provide information about the vibrational modes of the molecule,
which are dependent on its structure and bonding.[2]

Summary of Experimental Data

Property Value Reference
Molecular Formula CsH7N [1]
Molecular Weight 81.12 g/mol [1]
IUPAC Name (2)-pent-2-enenitrile [1]

Quantum Chemical Calculations: A Comparative
Analysis

While a dedicated computational study on cis-2-Pentenenitrile is not available in the reviewed
literature, a recent study on the gas-phase pyrolysis of trans-3-pentenenitrile provides valuable
computational data for a range of CsH7N isomers.[3] This allows for a comparative analysis of
the energetic properties of molecules closely related to cis-2-Pentenenitrile.

Computational Methodology

The computational methods employed in the study of trans-3-pentenenitrile and its isomers
serve as a robust template for calculations on cis-2-Pentenenitrile.[3]

Geometry Optimization and Vibrational Frequencies: Geometries of the CsH7N isomers were
optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Vibrational
frequencies were also computed at this level to obtain zero-point vibrational energy (ZPE)
corrections.[3]
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Single-Point Energy Calculations: To achieve higher accuracy in energy calculations, the
explicitly correlated coupled-cluster method, CCSD(T)-F12, with a cc-pVTZ-f12 basis set was
used on the B3LYP optimized geometries.[3]

Comparative Computational Data

The following table presents the relative energies of several CsH7N isomers, calculated at the
CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G(d,p) + ZPE level of theory, with trans-3-
pentenenitrile as the reference (0 kJ/mol).[3] This data highlights the relative stabilities of
different isomers.

Isomer Relative Energy (kJ/mol)
trans-3-Pentenenitrile 0

2-Cyano-1,3-butadiene (gauche) 10

cis-2,4-Pentadienenitrile 15 kJ/mol higher than trans counterpart[3]
2-Cyano-1,3-butadiene (anti) 23

2,3-Pentadienenitrile 57

3,4-Pentadienenitrile 70

3-Pentynenitrile 75

It is noteworthy that cis isomers are generally calculated to have higher energies (be less
stable) than their trans counterparts.[3]

Visualizing Computational Workflows

A typical workflow for quantum chemical calculations on a molecule like cis-2-Pentenenitrile is
illustrated below. This process involves initial structure generation, geometry optimization,
frequency analysis to confirm a true energy minimum, and subsequent single-point energy
calculations for higher accuracy.
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Calculation Steps

Initial Setup

Define Molecular Structure Select Basis Set Choose Computational Method
(cis-2-Pentenenitile) (9., 6-311G(dp)) (.9, DFT/B3LYP)

Verify Minimum Energy ) __if Minimus m

Single-Point Energy
= (No Imaginary Frequencies) (e.9., CCSD(T)-F12)

Click to download full resolution via product page

Caption: A generalized workflow for performing quantum chemical calculations.

Logical Relationship of Isomers

The relationship between cis-2-pentenenitrile and its isomers can be visualized as a network
of potential transformations, such as isomerization. Understanding these relationships is crucial

for applications in synthesis and materials science.

cis-trans Isomerization

Positional Isomerization

Positional Isomerization

trans-3-Pentenenitrile

Rearrangement
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Caption: Isomeric relationships of pentenenitrile.

Conclusion

This guide demonstrates that while direct, comprehensive computational studies on cis-2-
Pentenenitrile are not prominently featured in recent literature, a robust comparative analysis
can be constructed. By utilizing experimental data as a benchmark and leveraging
computational results from closely related isomers, valuable insights into the properties of cis-
2-Pentenenitrile can be obtained. The provided computational workflow and data serve as a
practical starting point for researchers wishing to conduct their own detailed theoretical
investigations into this and similar unsaturated nitriles. Future computational work should focus
on a direct and thorough investigation of cis-2-Pentenenitrile to build upon the foundational
experimental work and the comparative data presented here.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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